4-Amino-2,6-diisopropylphenol 4-Amino-2,6-diisopropylphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13302363
InChI: InChI=1S/C12H19NO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,13H2,1-4H3
SMILES: CC(C)C1=CC(=CC(=C1O)C(C)C)N
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

4-Amino-2,6-diisopropylphenol

CAS No.:

Cat. No.: VC13302363

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2,6-diisopropylphenol -

Specification

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name 4-amino-2,6-di(propan-2-yl)phenol
Standard InChI InChI=1S/C12H19NO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,13H2,1-4H3
Standard InChI Key OIYNNJHEBQIVIJ-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=CC(=C1O)C(C)C)N
Canonical SMILES CC(C)C1=CC(=CC(=C1O)C(C)C)N

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

4-Amino-2,6-diisopropylphenol belongs to the class of alkylphenol derivatives. The amino group at the 4-position introduces polarity to the otherwise hydrophobic propofol scaffold, potentially influencing its solubility and distribution in biological systems. The isopropyl groups at positions 2 and 6 contribute to steric hindrance, which may modulate interactions with lipid membranes or protein binding sites .

Key Physicochemical Parameters

The compound’s exact mass is 193.147 g/mol, with a polar surface area (PSA) of 46.25 Ų and a calculated partition coefficient (LogP) of 3.80, indicating moderate lipophilicity . These properties are critical for predicting its pharmacokinetic behavior, including membrane permeability and metabolic stability.

Table 1: Physicochemical Properties of 4-Amino-2,6-diisopropylphenol

PropertyValue
Molecular FormulaC12H19NO\text{C}_{12}\text{H}_{19}\text{NO}
Molecular Weight193.285 g/mol
Exact Mass193.147 g/mol
Polar Surface Area (PSA)46.25 Ų
LogP3.80

Synthesis and Structural Analogues

Structural Analogues and Activity Trends

Studies on propofol derivatives reveal that substitutions at the 4-position significantly alter pharmacological activity. For instance, 4-I-Pro exhibits reduced efficacy in directly activating γ-aminobutyric acid type A (GABAₐ) receptors compared to propofol, highlighting the sensitivity of receptor interactions to electronic and steric effects . The amino group in 4-Amino-2,6-diisopropylphenol may similarly modulate GABAₐ receptor binding, though experimental confirmation is required.

Pharmacological Mechanisms and Receptor Interactions

GABAₐ Receptor Modulation

Propofol and its derivatives primarily exert anesthetic effects by potentiating GABAₐ receptor activity. In vitro studies using human GABAₐ receptors expressed in Xenopus oocytes demonstrate that 4-I-Pro directly activates chloride currents but with lower efficacy than propofol . This suggests that bulkier substituents at the 4-position (e.g., iodine vs. amino groups) may sterically hinder receptor interactions.

Comparative Efficacy and Allosteric Modulation

Research Gaps and Future Directions

Pharmacokinetic Profiling

No data exist on the compound’s absorption, distribution, metabolism, or excretion (ADME). Predictive modeling using its LogP and PSA values suggests moderate hepatic clearance, but in vivo studies are essential to validate these predictions.

Target Validation

Beyond GABAₐ receptors, the amino group may confer affinity for other targets, such as TRP channels or NMDA receptors. High-throughput screening could uncover off-target effects and repurposing opportunities.

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